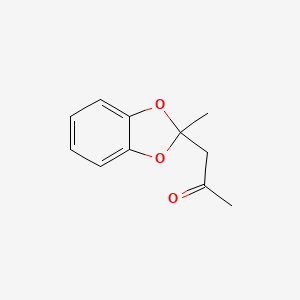
1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in biochemistry, particularly in nucleic acids. This compound is characterized by the presence of a butoxymethyl group and a fluorine atom attached to the pyrimidine ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-fluorouracil with butoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The butoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the fluorine atom or the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione involves its interaction with cellular enzymes and nucleic acids. The fluorine atom enhances the compound’s ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts DNA replication and cell division, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.
1-(Methoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione: A compound with a methoxymethyl group instead of butoxymethyl.
1-(Ethoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione: A compound with an ethoxymethyl group.
Uniqueness: 1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the butoxymethyl group, which can influence its lipophilicity and cellular uptake. This structural modification can potentially enhance its biological activity and therapeutic efficacy compared to similar compounds.
Eigenschaften
CAS-Nummer |
64407-71-2 |
|---|---|
Molekularformel |
C9H13FN2O3 |
Molekulargewicht |
216.21 g/mol |
IUPAC-Name |
1-(butoxymethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13FN2O3/c1-2-3-4-15-6-12-5-7(10)8(13)11-9(12)14/h5H,2-4,6H2,1H3,(H,11,13,14) |
InChI-Schlüssel |
WKDWVUQQDUNREH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCN1C=C(C(=O)NC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


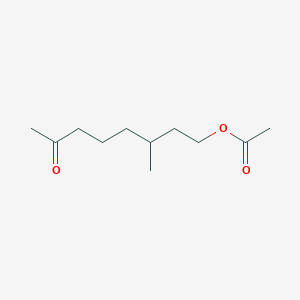
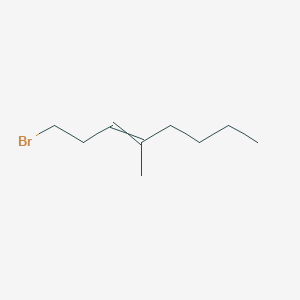
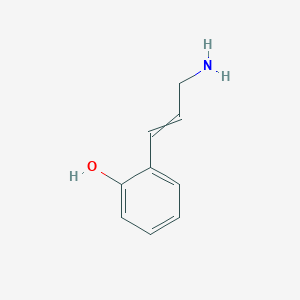
![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
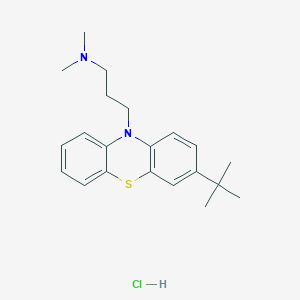
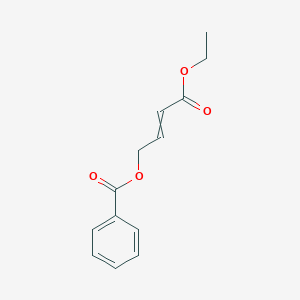
![methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate](/img/structure/B14492597.png)

![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)


